2-Amino-4-methylbenzonitrile 2-Amino-4-methylbenzonitrile
Brand Name: Vulcanchem
CAS No.: 26830-96-6
VCID: VC2004966
InChI: InChI=1S/C8H8N2/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,10H2,1H3
SMILES: CC1=CC(=C(C=C1)C#N)N
Molecular Formula: C8H8N2
Molecular Weight: 132.16 g/mol

2-Amino-4-methylbenzonitrile

CAS No.: 26830-96-6

Cat. No.: VC2004966

Molecular Formula: C8H8N2

Molecular Weight: 132.16 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-methylbenzonitrile - 26830-96-6

Specification

CAS No. 26830-96-6
Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
IUPAC Name 2-amino-4-methylbenzonitrile
Standard InChI InChI=1S/C8H8N2/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,10H2,1H3
Standard InChI Key LGNVAEIITHYWCG-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C#N)N
Canonical SMILES CC1=CC(=C(C=C1)C#N)N

Introduction

Chemical Identity and Structure

Basic Information

2-Amino-4-methylbenzonitrile is an aromatic compound with the molecular formula C₈H₈N₂. It features a benzene ring substituted with three functional groups: an amino group (-NH₂) at position 2, a methyl group (-CH₃) at position 4, and a nitrile group (-C≡N) at position 1. The structure incorporates both electron-donating (amino and methyl) and electron-withdrawing (nitrile) groups, creating an interesting electronic distribution that contributes to its reactivity profile.

Chemical Identifiers

The compound is identified through various systematic naming systems and identifiers as presented in Table 1.

Table 1. Chemical Identifiers of 2-Amino-4-methylbenzonitrile

Identifier TypeValue
CAS Registry Number26830-96-6
Molecular FormulaC₈H₈N₂
Molecular Weight132.17 g/mol
IUPAC Name2-amino-4-methylbenzonitrile
MDL NumberMFCD00173706
InChI KeyLGNVAEIITHYWCG-UHFFFAOYSA-N
SMILESCC1=CC=C(C#N)C(N)=C1
PubChem CID2801276
UN Number3439

Common Synonyms

The compound is known by several synonyms in scientific literature and commercial catalogs:

  • 2-Cyano-5-methylaniline

  • 3-Amino-4-cyanotoluene

  • 4-Methyl-2-aminobenzonitrile

  • 6-Cyano-m-toluidine

  • 2-Amino-4-methylbenzenecarbonitrile

  • 4-Methylanthranilonitrile

Physical and Chemical Properties

Physical Properties

2-Amino-4-methylbenzonitrile appears as a light yellow to yellow crystalline powder with specific physical characteristics detailed in Table 2.

Table 2. Physical Properties of 2-Amino-4-methylbenzonitrile

PropertyValueReference
Physical StateSolid
AppearanceLight yellow to yellow crystalline powder
Melting Point91-95°C (197.6-199.4°F)
Boiling Point150-152°C (at 15 Torr)
Density1.10±0.1 g/cm³ (Predicted)
SolubilitySoluble in methanol
pKa1.94±0.10 (Predicted)

Synthesis and Preparation Methods

Laboratory Synthesis

Several synthetic routes can be employed to prepare 2-Amino-4-methylbenzonitrile in laboratory settings:

Oxime Formation and Dehydration

One common synthesis method involves the reaction of 4-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile. This reaction typically proceeds under acidic conditions and represents a classical approach to nitrile synthesis.

Dehydration of Amides

Another approach involves the dehydration of the corresponding amide using dehydrating agents such as phosphorus pentoxide (P₂O₅). This method can provide high purity products (above 99%) when performed under appropriate conditions .

Industrial Production

In industrial settings, 2-Amino-4-methylbenzonitrile can be synthesized by reacting 4-methylbenzaldehyde with hydrogen cyanide, followed by treatment with ammonia under basic conditions. This method is advantageous for large-scale production due to its scalability and cost-effectiveness.

Applications

Pharmaceutical Intermediates

2-Amino-4-methylbenzonitrile serves as a valuable building block in pharmaceutical synthesis:

Heterocyclic Compound Synthesis

The compound functions as an intermediate in the synthesis of various heterocyclic compounds, including quinazolines and quinolines, which are important scaffolds in medicinal chemistry.

Enzyme Inhibitor Development

Research indicates that derivatives containing the 2-amino-4-methylbenzonitrile structure can act as enzyme inhibitors, particularly for acetylcholinesterase, which has implications for the treatment of neurological disorders such as Alzheimer's disease .

Materials Science Applications

The compound has shown potential utility in materials science, particularly as a component in the development of:

  • Dyes and pigments

  • Specialty chemicals

  • Functional materials for electronic applications

Biological Activity

Enzyme Inhibition

Research indicates that 2-Amino-4-methylbenzonitrile and its derivatives exhibit inhibitory effects on various enzymes:

Acetylcholinesterase Inhibition

The compound can act as a competitive inhibitor of acetylcholinesterase, which is crucial for neurotransmitter regulation. This property makes it potentially valuable in the development of treatments for conditions characterized by cholinergic deficits .

DNA Polymerase Interaction

Studies suggest that the compound can bind to the active site of DNA polymerase β, inhibiting its activity and potentially affecting DNA replication processes.

Other Biological Properties

The compound and its derivatives have been investigated for various biological activities, including:

  • Antimicrobial properties

  • Potential anticancer activity

  • Anticonvulsant effects

Spectroscopic Characteristics

Infrared Spectroscopy

The infrared spectrum of 2-Amino-4-methylbenzonitrile typically shows characteristic absorption bands for its functional groups:

  • Nitrile (C≡N) stretching: ~2200-2220 cm⁻¹

  • Primary amine (NH₂) stretching: ~3300-3500 cm⁻¹

  • Aromatic C-H stretching: ~3000-3100 cm⁻¹

  • Methyl C-H stretching: ~2900-2950 cm⁻¹

UV-Visible Spectroscopy

UV-Visible spectroscopy of 2-Amino-4-methylbenzonitrile typically shows absorption bands corresponding to:

  • π → π* transitions in the aromatic ring

  • n → π* transitions associated with the nitrile group

Comparison with Related Compounds

Structural Analogs

Several compounds are structurally related to 2-Amino-4-methylbenzonitrile, with variations in substitution patterns:

Table 3. Comparison of 2-Amino-4-methylbenzonitrile with Related Compounds

CompoundStructural DifferenceProperty Difference
4-Amino-2-methylbenzonitrileAmino group at position 4 instead of position 2Different reactivity profile due to altered electronic distribution
2-Amino-4-chlorobenzonitrileChlorine atom instead of methyl group at position 4Enhanced reactivity for nucleophilic substitution; different electron density distribution
3-Amino-4-methylbenzonitrileAmino group at position 3 instead of position 2Altered hydrogen bonding capabilities and reactivity
2-AminobenzonitrileLacks methyl group at position 4Lower lipophilicity; slightly different electronic properties

Reactivity Comparison

The positioning of the amino group at position 2, adjacent to the nitrile group in 2-Amino-4-methylbenzonitrile, creates distinctive reactivity patterns compared to its isomers:

  • The ortho-relationship between the amino and nitrile groups can facilitate intramolecular interactions

  • The amino group activates the aromatic ring toward electrophilic substitution

  • The nitrile group can participate in various transformations including reduction, hydrolysis, and cycloaddition reactions

Current Research and Future Perspectives

Recent Research Directions

Current research involving 2-Amino-4-methylbenzonitrile focuses on several promising areas:

Pharmaceutical Development

The compound is being explored for the development of novel therapeutic agents, particularly those targeting neurodegenerative diseases and enzyme inhibition pathways .

Materials Applications

Research is ongoing regarding the incorporation of 2-Amino-4-methylbenzonitrile derivatives into new materials with specialized optical, electronic, or mechanical properties.

Future Research Opportunities

Several avenues for future research with 2-Amino-4-methylbenzonitrile appear promising:

  • Development of more efficient and environmentally friendly synthesis methods

  • Exploration of its potential as a building block for bioactive compounds

  • Investigation of its properties as a ligand in coordination chemistry

  • Further studies on structure-activity relationships to guide the design of derivatives with enhanced biological activities

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